An In-depth Technical Guide to Dimethyl Aspartic Acid and Its Analogs
An In-depth Technical Guide to Dimethyl Aspartic Acid and Its Analogs
This guide provides a comprehensive overview of the chemical and physical properties of molecules referred to as "dimethyl aspartic acid." It is intended for researchers, scientists, and professionals in drug development who require a deep technical understanding of these compounds. This document clarifies the distinct nature of several related molecules, provides available data, and outlines experimental approaches for their characterization.
Foreword: The Ambiguity of "Dimethyl Aspartic Acid"
The term "dimethyl aspartic acid" is ambiguous and can refer to at least three distinct chemical entities. This ambiguity can lead to confusion in research and development. This guide will address each of these compounds, focusing on their unique properties.
The three primary interpretations of "dimethyl aspartic acid" are:
-
N,N-Dimethylaspartic Acid : An analog of aspartic acid where two methyl groups are attached to the nitrogen atom of the amino group.
-
N-Methyl-D-aspartic Acid (NMDA) : A well-studied derivative of aspartic acid with a single methyl group on the nitrogen atom. It is a crucial molecule in neuroscience.
-
Dimethyl Aspartate : The diester of aspartic acid, where the two carboxylic acid groups are esterified with methyl groups. It is a common intermediate in chemical synthesis.
This guide will delve into the properties of each of these molecules, with a particular emphasis on N-methyl-D-aspartic acid (NMDA) due to its significant biological role and the wealth of available data.
Part 1: N,N-Dimethyl-L-Aspartic Acid
N,N-Dimethyl-L-aspartic acid is a derivative of the naturally occurring amino acid L-aspartic acid. Despite its simple structure, there is a notable scarcity of published experimental data on its physicochemical properties. This section summarizes the available information, primarily from computational predictions, and outlines the necessary experimental work to characterize this molecule fully.
Chemical and Physical Properties
The majority of the available data for N,N-dimethyl-L-aspartic acid is computed.[1] Experimental validation of these properties is a critical step for any research involving this compound.
| Property | Value | Source |
| Molecular Formula | C6H11NO4 | PubChem[1] |
| Molecular Weight | 161.16 g/mol | PubChem[1] |
| IUPAC Name | (2S)-2-(dimethylamino)butanedioic acid | PubChem[1] |
| CAS Number | 1115-22-6 | PubChem[1] |
| Computed XLogP3 | -2.9 | PubChem[1] |
| Computed Hydrogen Bond Donor Count | 2 | PubChem[1] |
| Computed Hydrogen Bond Acceptor Count | 5 | PubChem[1] |
| Computed Rotatable Bond Count | 4 | PubChem[1] |
Predicted Acidity (pKa)
The dimethylation of the amino group will significantly lower the pKa of the conjugate acid of the amine compared to the primary amine of aspartic acid. The pKa of the dimethylammonium ion is typically around 10.7. The pKa values of the carboxylic acid groups are not expected to change dramatically.
-
Estimated pKa1 (α-carboxyl): ~2.0
-
Estimated pKa2 (β-carboxyl): ~3.9
-
Estimated pKa3 (dimethylamino): ~10.7
Experimental Protocol for pKa Determination:
A potentiometric titration would be the standard method to determine the pKa values of N,N-dimethyl-L-aspartic acid experimentally.
-
Preparation: Prepare a 0.1 M solution of N,N-dimethyl-L-aspartic acid in deionized water.
-
Titration: Titrate the solution with a standardized 0.1 M solution of NaOH, monitoring the pH with a calibrated pH meter.
-
Data Analysis: Plot the pH versus the volume of NaOH added. The pKa values correspond to the pH at the half-equivalence points.
Spectroscopic Characterization
No published experimental spectra (NMR, IR, MS) for N,N-dimethyl-L-aspartic acid were found. The following are predicted spectral characteristics.
-
¹H NMR: Expected signals would include a singlet for the two methyl groups on the nitrogen, and multiplets for the CH and CH₂ protons of the aspartic acid backbone.
-
¹³C NMR: Signals for the two methyl carbons, the two carbonyl carbons, and the two carbons of the backbone are expected.
-
IR Spectroscopy: Characteristic peaks would include C=O stretching for the carboxylic acids, and C-N stretching for the dimethylamino group.
-
Mass Spectrometry: The molecular ion peak would be observed at m/z = 161.0688 (for the neutral molecule).
Experimental Workflow for Spectroscopic Analysis:
Caption: A simplified representation of the Eschweiler-Clarke reaction for the synthesis of NMDA.
Biological Role and Significance
NMDA is a potent excitatory neurotransmitter that specifically binds to and activates NMDA receptors. [3]These receptors are critical for synaptic plasticity, a cellular mechanism underlying learning and memory. [4]Overactivation of NMDA receptors can lead to excitotoxicity, a process implicated in various neurodegenerative diseases. [3]Consequently, NMDA and its receptors are major targets for drug development in the areas of Alzheimer's disease, Parkinson's disease, and other neurological disorders. [2][5]
Part 3: Dimethyl L-Aspartate
Dimethyl L-aspartate is the diester of L-aspartic acid and is a common intermediate in organic synthesis, particularly in peptide chemistry and the synthesis of chiral molecules. It is often used in its hydrochloride salt form for improved stability and handling.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C6H11NO4 | |
| Molecular Weight | 161.16 g/mol | |
| IUPAC Name | dimethyl (2S)-2-aminobutanedioate | |
| CAS Number (HCl salt) | 14358-33-9 | MedChemExpress |
| Appearance (HCl salt) | White crystalline solid | Organic Syntheses [5] |
| Melting Point (HCl salt) | 114.5–115 °C | Organic Syntheses [5] |
| Solubility (HCl salt) | Soluble in water, methanol |
Synthesis
The synthesis of dimethyl L-aspartate hydrochloride is typically achieved by the esterification of L-aspartic acid in anhydrous methanol with a catalyst such as hydrogen chloride gas or thionyl chloride.
Experimental Protocol for Synthesis (HCl gas method):
-
Suspension: Suspend L-aspartic acid in anhydrous methanol.
-
Esterification: Bubble dry hydrogen chloride gas through the suspension until saturation.
-
Reaction: Allow the mixture to stand overnight.
-
Workup: Concentrate the reaction mixture under reduced pressure to remove excess HCl and methanol.
-
Crystallization: Dissolve the residue in a minimal amount of methanol and add diethyl ether to induce crystallization of the hydrochloride salt.
Applications in Synthesis
Dimethyl L-aspartate is a versatile building block. The amino group can be protected and the ester groups can be selectively hydrolyzed or reacted with other nucleophiles. It is used in the synthesis of various compounds, including N-protected amino acids for peptide synthesis. [5]
Conclusion
This guide has elucidated the distinct chemical and physical properties of N,N-dimethylaspartic acid, N-methyl-D-aspartic acid (NMDA), and dimethyl aspartate. While NMDA is a well-characterized and biologically significant molecule, N,N-dimethylaspartic acid remains largely uncharacterized experimentally. This presents an opportunity for further research to fill this knowledge gap. The synthetic utility of dimethyl aspartate highlights the importance of these derivatives as building blocks in medicinal chemistry and materials science. It is our hope that this comprehensive overview will serve as a valuable resource for researchers and professionals in the field.
References
-
N, N-Dimethyl-4-Aminopyridine- and Aluminum Isopropoxide-Catalysed Ring-Opening Polymerizations of β-Butyrolactone for the Antimicrobial Oligohydroxybutyrate. MDPI. Available from: [Link]
-
4-AcO-DMT. Wikipedia. Available from: [Link]
-
N-Methyl-D-aspartic acid. Wikipedia. Available from: [Link]
-
Dimethyl aspartic acid. PubChem. Available from: [Link]
-
Nmda. PubChem. Available from: [Link]
-
pKa Data Compiled by R. Williams. Organic Chemistry Data. Available from: [Link]
- Synthesis of N-methyl-D-aspartic acid. Google Patents.
-
Pka'S of Inorganic and Oxo-Acids. Scribd. Available from: [Link]
-
Improved and Large-Scale Synthesis of N-methyl-D-aspartic Acid. ResearchGate. Available from: [Link]
-
1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0006483). Human Metabolome Database. Available from: [Link]
-
Aspartic acid. Wikipedia. Available from: [Link]
-
Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. YouTube. Available from: [Link]
-
pKa Data Compiled by R. Williams page-1 pKa Values. Available from: [Link]
-
N,N−Dimethylacetamide. American Chemical Society. Available from: [Link]
-
Preparation and physical properties ofN-defunctionalized derivatives of poly(aspartic acid). ResearchGate. Available from: [Link]
-
Methods for syntheses of N-methyl-DL-aspartic acid derivatives. PubMed. Available from: [Link]
-
Methods for syntheses of N-methyl-DL-aspartic acid derivatives. ResearchGate. Available from: [Link]
-
Targeting N-Methyl-d-Aspartate Receptors in Neurodegenerative Diseases. MDPI. Available from: [Link]
-
pKa Values Table: Inorganic & Organic Acids. Studylib. Available from: [Link]
-
Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Available from: [Link]
-
Synthesis of Folic Acid-Functionalized Hybrid Mesoporous Silica Nanoparticles and In Vitro Evaluation on MCF-7 Breast Cancer Cells. MDPI. Available from: [Link]
-
N,N-di-neohexyl L-aspartic acid. PubChem. Available from: [Link]
-
L-Aspartic acid, N-(9-phenyl-9H-fluoren-9-yl-, dimethyl ester. Organic Syntheses Procedure. Available from: [Link]
-
N-Methyl-DL-aspartic acid hydrate. Chem-Impex. Available from: [Link]
